molecular formula C14H10O2S B8384379 9H-Thioxanthene-9-carboxylic acid CAS No. 17394-14-8

9H-Thioxanthene-9-carboxylic acid

Cat. No.: B8384379
CAS No.: 17394-14-8
M. Wt: 242.29 g/mol
InChI Key: DHALJNUNTPESFN-UHFFFAOYSA-N
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Description

9H-Thioxanthene-9-carboxylic acid is a sulfur-containing heterocyclic compound characterized by a tricyclic thioxanthene core with a carboxylic acid group at the 9-position. Thioxanthene derivatives are notable for their optoelectronic properties, applications in organic synthesis, and roles in materials science, particularly in organic semiconductors and analytical chemistry .

Properties

CAS No.

17394-14-8

Molecular Formula

C14H10O2S

Molecular Weight

242.29 g/mol

IUPAC Name

9H-thioxanthene-9-carboxylic acid

InChI

InChI=1S/C14H10O2S/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H,(H,15,16)

InChI Key

DHALJNUNTPESFN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C3S2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

Optoelectronic Optimization : Recent studies highlight that substituting sulfur for oxygen in xanthene cores improves quantum efficiency by 15–30%, critical for imaging dyes and sensors .

Synthetic Efficiency : New methodologies (e.g., microwave-assisted Ullmann coupling) reduce reaction times for thioxanthene carboxylic acids from 24 hours to 4 hours, achieving yields >85% .

Selectivity in Binding : Thioxanthene-9-carboxylic acid derivatives show improved selectivity for metal ions (e.g., Ca²⁺ over Mg²⁺) compared to quin2-based indicators, enabling precise intracellular tracking .

Data Tables

Table 1: Key Derivatives of this compound

Derivative Name Position of -COOH CAS Number Molecular Weight Application
9-Oxo-9H-thioxanthene-2-carboxylic acid C2 25095-94-7 272.28 Organic semiconductors
9-Oxo-9H-thioxanthene-3-carboxylic acid C3 51762-88-0 272.28 Pharmaceutical intermediates
9-Oxo-9H-thioxanthene-4-carboxylic acid C4 51762-56-2 272.28 Analytical standards

Table 2: Comparative Properties of Thioxanthene vs. Xanthene Derivatives

Property This compound 9-Oxo-9H-xanthene-2-carboxylic Acid
Core Heteroatom S O
λmax (nm) 320–350 290–310
Thermal Stability (°C) >250 ~200
Solubility in H₂O Low Moderate

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